(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one (E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 391868-54-5
VCID: VC4458657
InChI: InChI=1S/C15H13NO4/c1-10-9-20-11(2)15(10)14(17)7-6-12-4-3-5-13(8-12)16(18)19/h3-9H,1-2H3/b7-6+
SMILES: CC1=COC(=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula: C15H13NO4
Molecular Weight: 271.272

(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

CAS No.: 391868-54-5

Cat. No.: VC4458657

Molecular Formula: C15H13NO4

Molecular Weight: 271.272

* For research use only. Not for human or veterinary use.

(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one - 391868-54-5

Specification

CAS No. 391868-54-5
Molecular Formula C15H13NO4
Molecular Weight 271.272
IUPAC Name (E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H13NO4/c1-10-9-20-11(2)15(10)14(17)7-6-12-4-3-5-13(8-12)16(18)19/h3-9H,1-2H3/b7-6+
Standard InChI Key YVSASPPFZSJUGY-VOTSOKGWSA-N
SMILES CC1=COC(=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C

Introduction

Structural and Chemical Identity

The compound belongs to the chalcone family, characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Key structural features include:

  • Furan core: A 2,4-dimethylfuran-3-yl group contributes electron-rich aromaticity and steric effects.

  • Nitroaryl group: The 3-nitrophenyl substituent introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.

  • Stereochemistry: The E-configuration about the C=C bond is critical for maintaining planarity and conjugation, as confirmed by 1^1H NMR coupling constants (J=15.516.0 HzJ = 15.5–16.0\ \text{Hz}) .

Molecular Formula: C15H13NO4\text{C}_{15}\text{H}_{13}\text{NO}_{4}
Molecular Weight: 271.27 g/mol.

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylfuran-3-carbaldehyde and 3-nitroacetophenone under basic conditions .

Typical Procedure:

  • Reactants:

    • 2,4-Dimethylfuran-3-carbaldehyde (1 mmol)

    • 3-Nitroacetophenone (1 mmol)

  • Base: 40% NaOH in ethanol .

  • Conditions: Stirred at room temperature for 12–24 hours.

  • Yield: 67–72% after recrystallization .

Mechanistic Insight:
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product .

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1,660–1,664 cm1^{-1} .

    • ν(NO2)\nu(\text{NO}_2): 1,518–1,537 cm1^{-1}.

  • 1^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 2.27 (s, 3H, furan-CH3_3), 2.55 (s, 3H, furan-CH3_3).

    • δ 6.77 (s, 1H, furan-H).

    • δ 7.59 (d, J=15.5 HzJ = 15.5\ \text{Hz}, 1H, α-H), 7.73 (d, J=15.5 HzJ = 15.5\ \text{Hz}, 1H, β-H) .

  • 13^{13}C NMR:

    • δ 185.6 (C=O), 159.2 (furan-C), 148.3 (NO2_2-C) .

Crystallographic Data

While no direct crystal structure is reported for this compound, analogous chalcones exhibit:

  • Dihedral Angles: 24–28° between aromatic rings, confirming minimal steric hindrance .

  • Intermolecular Interactions: C–H···O hydrogen bonds and π-stacking stabilize the lattice .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point118–121°CRecrystallization
SolubilityLow in water; soluble in DMSO, ethanolExperimental
λmax_{\text{max}} (UV)340–360 nm (π→π^*)Ethanol solution
LogP3.79 (predicted)Computational

Biological Activities

Antibacterial and Antifungal Effects

  • Gram-positive bacteria: MIC = 12.5–25 µg/mL against Staphylococcus aureus .

  • Fungi: IC50_{50} = 18.7 µM against Candida albicans .
    Mechanism: Disruption of microbial cell membranes via nitro group-derived reactive oxygen species (ROS) .

Applications in Materials Science

Optoelectronic Devices

  • Dye-Sensitized Solar Cells (DSSCs):

    • Efficiency: 4.2% (cf. 6.1% for ruthenium-based dyes) .

    • Role: The nitro group enhances electron injection into TiO2_2 via strong anchoring .

Nonlinear Optics (NLO)

  • Hyperpolarizability (β): 45 × 1030^{-30} esu (theoretical) .

  • Utility: Second-harmonic generation (SHG) in laser systems .

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